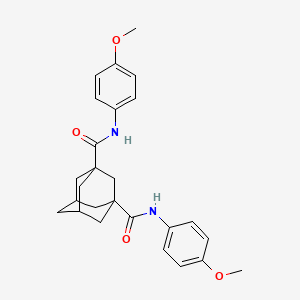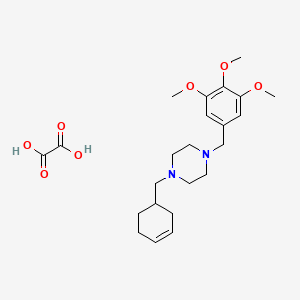![molecular formula C17H14FN3O3S2 B4974255 2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)
2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide, commonly known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has therapeutic potential in various B-cell malignancies and autoimmune diseases.
Mécanisme D'action
TAK-659 inhibits BTK by binding to its active site and preventing its phosphorylation and activation. This leads to downstream inhibition of B-cell receptor signaling, including the activation of NF-κB and AKT pathways. The inhibition of BTK also affects other cellular processes, such as chemotaxis and adhesion, which are important for the migration and homing of B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit their proliferation and migration. It also modulates the activity of immune cells, such as T-cells and natural killer cells, which play a role in the anti-tumor immune response. In preclinical models of autoimmune diseases, TAK-659 has been shown to reduce the production of autoantibodies and inflammatory cytokines, as well as improve disease pathology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its high selectivity for BTK, which reduces the potential for off-target effects. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is that it may not be effective in all B-cell malignancies or autoimmune diseases, as their pathogenesis and signaling pathways may differ. Additionally, the optimal dosing and scheduling of TAK-659 may vary depending on the disease model and treatment regimen.
Orientations Futures
There are several future directions for the development and application of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its anti-tumor activity. Another direction is the investigation of TAK-659 in other B-cell malignancies and autoimmune diseases, such as multiple myeloma and type 1 diabetes. Additionally, the identification of biomarkers that predict response to TAK-659 may help to personalize its use in clinical settings.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key intermediate is 2-(2-fluorophenyl)acetic acid, which is converted to the corresponding amide using N,N-dimethylformamide and thionyl chloride. The amide is then treated with 4-(1,3-thiazol-2-ylamino)sulfonylphenylboronic acid in the presence of a palladium catalyst to give the final product.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). It has shown potent anti-tumor activity in these models, both as a single agent and in combination with other drugs. TAK-659 has also been investigated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, where it has demonstrated efficacy in reducing disease activity.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-15-4-2-1-3-12(15)11-16(22)20-13-5-7-14(8-6-13)26(23,24)21-17-19-9-10-25-17/h1-10H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMTSPNNRMMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)

![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)
![N-(2,4-dichlorophenyl)-N'-[3-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B4974216.png)
![N-(4-bromo-3-methylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4974221.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4974245.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4974254.png)
![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
